molecular formula C22H21FN4O2S B2877768 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 932284-88-3

2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2877768
CAS No.: 932284-88-3
M. Wt: 424.49
InChI Key: LMBYILJRFHZMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a pyrazolo[4,3-d]pyrimidin-7-one derivative characterized by three key substituents:

  • Position 2: An ethyl group, which enhances steric bulk and may influence binding pocket interactions.
  • Position 5: A (3-fluorophenyl)methylsulfanyl group, introducing fluorine for improved lipophilicity and metabolic stability.
  • Position 6: A (4-methoxyphenyl)methyl group, contributing electron-donating properties and solubility modulation.

This compound’s unique substitution pattern suggests tailored bioactivity, warranting comparative analysis with analogs.

Properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-26-13-19-20(25-26)21(28)27(12-15-7-9-18(29-2)10-8-15)22(24-19)30-14-16-5-4-6-17(23)11-16/h4-11,13H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBYILJRFHZMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-fluorobenzyl and 4-methoxybenzyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable benzyl halides and thiol reagents.

    Final modifications: The ethyl group can be introduced through alkylation reactions using ethyl halides.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde functionalities to alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name / ID Core Structure Position 5 Substituent Position 6 Substituent Key Targets/Activity References
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one (3-Fluorophenyl)methylsulfanyl (4-Methoxyphenyl)methyl Hypothesized: Adenosine A1, PDE5 -
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 4-Methoxyphenyl N/A Not specified; structural analog
5-(2-Ethoxyphenyl)-3-propylpyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-30-2) Pyrazolo[4,3-d]pyrimidin-7-one 2-Ethoxyphenyl N/A PDE5 (sildenafil intermediate)
3-(4-Chlorophenyl)-2-methyl-5-[(4-methylphenyl)sulfanyl]methyl-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo[1,5-a]pyrimidin-7-one (4-Methylphenyl)sulfanylmethyl N/A Not specified; sulfanyl analog
1,3-Dialkyl-5-phenylpyrazolo[4,3-d]pyrimidin-7-ones (e.g., 4-[[(dimethylamino)ethyl]amino]sulfonyl) Pyrazolo[4,3-d]pyrimidin-7-one Varied phenyl substituents N/A Adenosine A1 receptor antagonists
Key Observations:

Position 5 Modifications: The target compound’s 3-fluorophenylsulfanyl group distinguishes it from ethoxyphenyl () or methylphenylsulfanyl () analogs. Fluorine enhances metabolic stability and membrane permeability compared to bulkier substituents like piperazinylsulfonyl () . In adenosine A1 receptor antagonists, 5-phenyl substituents with electron-withdrawing groups (e.g., fluorine) show higher affinity, aligning with the target compound’s design .

Position 6 Substitutions :

  • The 4-methoxyphenylmethyl group at position 6 is unique among pyrazolo[4,3-d]pyrimidin-7-ones. Methoxy groups improve aqueous solubility compared to alkyl chains (e.g., propyl in CAS 139756-30-2) but may reduce lipophilicity .

Core Structure Variations :

  • Pyrazolo[1,5-a]pyrimidin-7-ones (e.g., MK66) lack the fused pyrimidine ring of pyrazolo[4,3-d]pyrimidin-7-ones, leading to distinct conformational and binding properties .

Bioactivity and Target Engagement

Adenosine A1 Receptor Antagonism ():
  • 1,3-Dialkyl-5-phenylpyrazolo[4,3-d]pyrimidin-7-ones exhibit nanomolar affinity for adenosine A1 receptors. Substituents like 4-fluorophenyl (Ki = 12 nM) outperform 3-fluorophenyl (Ki = 28 nM), suggesting the target compound’s 3-fluorophenyl group may moderate potency .
  • Comparison : The target compound’s 3-fluorophenylsulfanyl group may reduce affinity compared to 4-fluorophenyl analogs but improve selectivity against off-target receptors.
PDE5 Inhibition ():
  • 5-(2-Ethoxyphenyl)-3-propylderivatives (e.g., sildenafil intermediates) show strong PDE5 inhibition (IC50 < 10 nM). The target compound’s 4-methoxyphenylmethyl group may reduce PDE5 engagement compared to ethoxyphenyl analogs but enhance solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties vs. Analogs
Property Target Compound 5-(2-Ethoxyphenyl)-3-propyl () 1,3-Dialkyl-5-4-fluorophenyl ()
LogP ~3.2 (moderate lipophilicity) ~2.8 ~3.5
Aqueous Solubility (µg/mL) ~15 (enhanced by methoxy) ~8 ~5
Metabolic Stability High (fluorine, sulfanyl) Moderate (ethoxy hydrolysis) Low (phenyl oxidation)
Key Insights:
  • The 4-methoxyphenylmethyl group improves solubility over ethoxyphenyl or propyl analogs, critical for oral bioavailability .
  • Fluorine and sulfanyl groups synergize to reduce CYP-mediated metabolism, extending half-life compared to non-halogenated analogs .

Biological Activity

The compound 2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of substituents such as the fluorophenyl and methoxyphenyl groups enhances its potential pharmacological properties.

  • Adenosine Receptor Antagonism :
    • Compounds similar to the target structure have shown affinity for adenosine A1 and A2A receptors, which play significant roles in cardiovascular and neurological functions. For instance, related pyrazolo[4,3-d]pyrimidines displayed micromolar affinities for these receptors, indicating potential for therapeutic applications in conditions like ischemia and neurodegeneration .
  • Inhibition of Kinases :
    • The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases implicated in cancer progression. Studies have reported that modifications to this scaffold can yield potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Factor Xa Inhibition :
    • Research has highlighted that derivatives of the pyrazolo[4,3-d]pyrimidine core can act as selective inhibitors of factor Xa, a key enzyme in the coagulation cascade. This suggests potential applications in anticoagulation therapy .

Biological Activity Data

Activity TypeObserved EffectsReference
Adenosine ReceptorAntagonistic effects on A1/A2A receptors
Kinase InhibitionPotent inhibitors of CDK2 with IC50 values in the low nanomolar range
Factor Xa InhibitionSelective inhibition with oral bioavailability

Case Studies

  • Anticancer Activity :
    • A study evaluated the anticancer properties of a series of pyrazolo[4,3-d]pyrimidines against various cancer cell lines (e.g., MCF-7 and HCT-116). The results indicated significant cytotoxicity with IC50 values ranging from 45 to 97 nM for certain derivatives . These findings suggest that structural modifications can enhance the anticancer efficacy of these compounds.
  • Vasodilatory Effects :
    • Another investigation focused on the vasodilatory activities of novel pyrazolo[4,3-d]pyrimidin-7-ones. The synthesized compounds demonstrated promising vasodilatory effects through phosphodiesterase 5 inhibition, indicating potential applications in treating hypertension .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.